molecular formula C21H27N3O3 B4033896 N-(1-adamantyl)-3-nitro-4-pyrrolidin-1-ylbenzamide

N-(1-adamantyl)-3-nitro-4-pyrrolidin-1-ylbenzamide

Cat. No.: B4033896
M. Wt: 369.5 g/mol
InChI Key: MDTNCJVMTJWIRQ-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-3-nitro-4-pyrrolidin-1-ylbenzamide is a compound that features an adamantane moiety, a nitro group, and a pyrrolidine ring attached to a benzamide core. Adamantane derivatives are known for their unique structural properties and have diverse applications in medicinal chemistry, catalyst development, and nanomaterials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-3-nitro-4-pyrrolidin-1-ylbenzamide typically involves the functionalization of adamantane derivatives. One common method is the Ritter reaction, where adamantane is reacted with nitriles in the presence of strong acids to form N-adamantyl amides . Another approach involves the amidation of carboxylic acids with adamantylamines under Schotten-Baumann conditions .

Industrial Production Methods

Industrial production methods for adamantane derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. For example, the production of amantadine hydrochloride, an adamantane derivative, involves a two-step procedure starting from 1-bromoadamantane and formamide, followed by hydrolysis with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-3-nitro-4-pyrrolidin-1-ylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids like sulfuric acid. Reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted adamantane derivatives, amines, and other functionalized compounds depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-3-nitro-4-pyrrolidin-1-ylbenzamide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s stability and lipophilicity, allowing it to effectively interact with biological membranes and proteins. The nitro group can undergo reduction to form reactive intermediates that can disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-adamantyl)-3-nitro-4-pyrrolidin-1-ylbenzamide is unique due to its combination of an adamantane moiety, a nitro group, and a pyrrolidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other adamantane derivatives.

Properties

IUPAC Name

N-(1-adamantyl)-3-nitro-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c25-20(22-21-11-14-7-15(12-21)9-16(8-14)13-21)17-3-4-18(19(10-17)24(26)27)23-5-1-2-6-23/h3-4,10,14-16H,1-2,5-9,11-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTNCJVMTJWIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC34CC5CC(C3)CC(C5)C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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